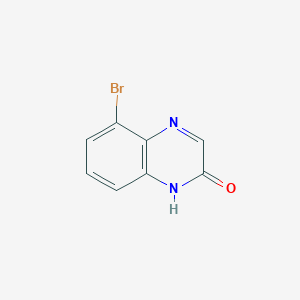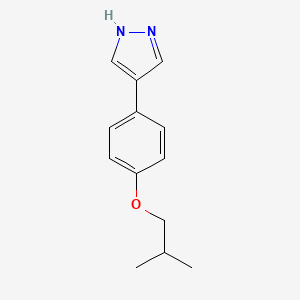
4-(4-Isobutoxyphenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Isobutoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the isobutoxy group attached to the phenyl ring makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isobutoxyphenyl)-1H-pyrazole typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method involves the reaction of 4-isobutoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
化学反应分析
Types of Reactions
4-(4-Isobutoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the pyrazole to its corresponding hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.
科学研究应用
4-(4-Isobutoxyphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(4-Isobutoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)-1H-pyrazole: Similar structure but with a methoxy group instead of an isobutoxy group.
4-(4-Ethoxyphenyl)-1H-pyrazole: Contains an ethoxy group instead of an isobutoxy group.
4-(4-Propoxyphenyl)-1H-pyrazole: Features a propoxy group in place of the isobutoxy group.
Uniqueness
4-(4-Isobutoxyphenyl)-1H-pyrazole is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
4-[4-(2-methylpropoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C13H16N2O/c1-10(2)9-16-13-5-3-11(4-6-13)12-7-14-15-8-12/h3-8,10H,9H2,1-2H3,(H,14,15) |
InChI 键 |
PURZLRJMNKXYIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


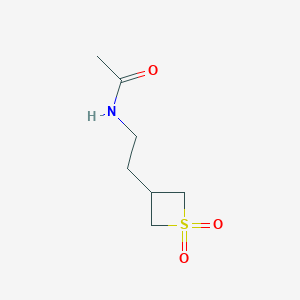
![tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15230442.png)
![4-Chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B15230446.png)
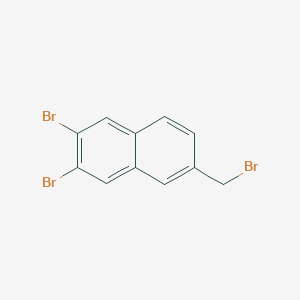
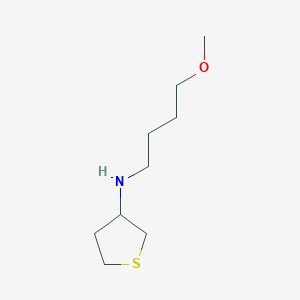
![3-Benzyl-2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15230458.png)
![Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15230467.png)

![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B15230477.png)
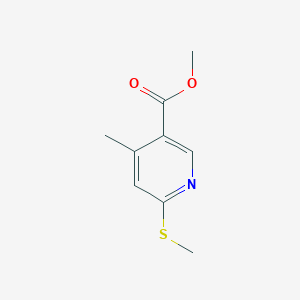
![Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15230498.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptanehemioxalate](/img/structure/B15230519.png)
